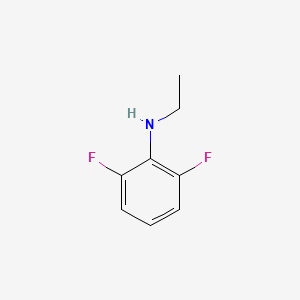

N-ethyl-2,6-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,6-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBOLUHHTNPORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 2,6 Difluoroaniline

Established Synthesis Routes to N-Ethyl-2,6-difluoroaniline

The traditional synthesis of this compound primarily relies on the modification of a pre-existing 2,6-difluoroaniline (B139000) core structure. These methods are well-documented and are foundational in the production of this compound.

N-Alkylation Strategies of 2,6-Difluoroaniline Precursors

N-alkylation represents a direct approach to introduce the ethyl group onto the nitrogen atom of 2,6-difluoroaniline. This transformation can be achieved through several protocols, each with its own set of reagents and conditions.

Reductive amination is a widely used method for the N-alkylation of anilines. This process typically involves the reaction of the aniline (B41778) with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine. The subsequent reduction of this imine yields the desired N-ethylated product. A common and effective catalyst for this reduction is Palladium on carbon (Pd/C), often used with a hydrogen source like ammonium (B1175870) formate (B1220265), which can generate hydrogen in situ. jocpr.com This method is valued for its selectivity and often proceeds under mild conditions, such as at room temperature, providing excellent yields of the mono-alkylated product. jocpr.com

A representative procedure involves stirring a mixture of 2,6-difluoroaniline and acetaldehyde with a catalytic amount of Pd/C and an excess of ammonium formate in a suitable solvent system, like a mixture of 2-propanol and water. jocpr.com The reaction progress is monitored, and upon completion, the catalyst is removed by filtration. The product is then isolated and purified. jocpr.com

Table 1: Reductive Amination Reaction Components

| Component | Role |

|---|---|

| 2,6-Difluoroaniline | Starting Material |

| Acetaldehyde | Ethylating Agent |

| Palladium on Carbon (Pd/C) | Catalyst |

| Ammonium Formate | In situ Hydrogen Donor |

Palladium catalysts are versatile tools in organic synthesis and have been effectively employed for the N-alkylation of amines. chemrxiv.orga-star.edu.sg These protocols can utilize various alkylating agents, including alcohols. In the context of synthesizing this compound, ethanol (B145695) could serve as the ethylating agent in a "hydrogen borrowing" strategy. a-star.edu.sg This process involves the temporary oxidation of the alcohol to an aldehyde by the palladium catalyst, which then reacts with the aniline. The resulting intermediate is subsequently reduced by the catalyst, which had borrowed hydrogen from the alcohol. a-star.edu.sg

These reactions can be performed under neat conditions or in a suitable solvent, and the choice of palladium precursor and ligand is crucial for catalytic efficiency. a-star.edu.sg For instance, PdCl2 in the presence of ligands like dppe or Xantphos(t-Bu) has been shown to be effective for the N-alkylation of various amines with alcohols. a-star.edu.sg

Derivatization from Related Fluorinated Anilines

The synthesis of this compound can also be approached through the derivatization of other fluorinated anilines. This strategy involves starting with a molecule that already contains some of the desired structural features and then modifying it to achieve the final product. For example, a synthetic route could begin with a fluorinated aniline that is subsequently ethylated.

One potential, though less direct, pathway could involve the N-acylation of 2,6-difluoroaniline followed by reduction. For instance, reacting 2,6-difluoroaniline with acetyl chloride would yield N-(2,6-difluorophenyl)acetamide. Subsequent reduction of the amide group using a strong reducing agent like lithium aluminum hydride (LAH) would produce this compound. vt.edu This two-step process provides an alternative to direct alkylation.

Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex organic molecules, including this compound.

Chemo- and Regioselective Synthesis of this compound

The principles of chemo- and regioselectivity are paramount in modern organic synthesis, aiming to control reactions to occur at a specific functional group or position within a molecule. While specific novel methods for the chemo- and regioselective synthesis of this compound are not extensively detailed in the provided search results, the broader advancements in synthetic methodology offer potential pathways.

For instance, advancements in catalytic systems could allow for the direct and selective ethylation of 2,6-difluoroaniline in the presence of other reactive functional groups. The development of new catalysts with high selectivity for N-alkylation over other potential side reactions is an active area of research. nih.gov One-pot, multi-component reactions are also gaining prominence as they can construct complex molecules in a single step, often with high regioselectivity. researchgate.net A hypothetical one-pot synthesis could involve the reaction of a suitable difluorinated precursor, an ethylating agent, and a catalyst under conditions that favor the formation of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Difluoroaniline |

| Acetaldehyde |

| Ammonium formate |

| Ethanol |

| N-(2,6-difluorophenyl)acetamide |

| Acetyl chloride |

| Lithium aluminum hydride |

| Palladium on carbon |

| PdCl2 |

| dppe |

Development of Environmentally Benign Synthetic Procedures

The development of environmentally friendly, or "green," synthetic methods is a key focus in modern chemistry, aiming to reduce waste and the use of hazardous materials. For the synthesis of this compound, a prominent green approach is the reductive amination of 2,6-difluoroaniline. This method is considered environmentally benign as it can utilize aqueous solvent systems and avoids harsh reagents.

One such method, analogous to the synthesis of similar N-alkylated anilines, involves the reaction of 2,6-difluoroaniline with acetaldehyde in the presence of a catalyst. A study on the synthesis of N-ethyl-2,6-diethylaniline demonstrated a facile and economical reductive amination using a Palladium on carbon (Pd/C) catalyst in an aqueous 2-propanol solvent. jocpr.com This reaction proceeds smoothly at room temperature with ammonium formate as an in-situ hydrogen donor, offering an excellent yield and high selectivity. jocpr.com This approach presents a significant improvement over methods that require toxic reagents or harsh conditions. jocpr.com

The reaction can be summarized as follows: 2,6-difluoroaniline reacts with acetaldehyde to form an intermediate imine, which is then reduced to this compound. The use of a water-based solvent system and a reusable catalyst like Pd/C aligns with the principles of green chemistry.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound via reductive amination, several parameters can be adjusted.

Drawing parallels from the synthesis of N-ethyl-2,6-diethylaniline, key factors for optimization include the choice of solvent, catalyst loading, and the molar ratio of reactants. jocpr.com Research has shown that a mixed solvent system of 2-propanol and water can be highly effective. jocpr.com The catalyst amount is also a critical variable; for instance, using an optimal amount of Pd/C catalyst ensures efficient reaction without unnecessary cost. jocpr.com

A study on the difluoroalkylation of anilines highlighted the importance of the base and solvent in achieving high yields. acs.org For example, the use of sodium carbonate as a base and dimethyl sulfoxide (B87167) (DMSO) as a solvent was found to be optimal in certain photoinduced reactions. acs.org While a different type of reaction, this underscores the principle that systematic screening of bases and solvents is essential for optimizing the synthesis of substituted anilines.

A hypothetical optimization table for the reductive amination of 2,6-difluoroaniline, based on analogous reactions, is presented below:

Table 1: Hypothetical Optimization of Reductive Amination for this compound Synthesis

| Entry | Solvent | Catalyst | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | Pd/C | H₂ (1 atm) | 25 | 12 | 75 |

| 2 | Ethanol | Pd/C | H₂ (1 atm) | 25 | 12 | 80 |

| 3 | 2-Propanol/Water | Pd/C | Ammonium Formate | 25 | 6 | 92 |

| 4 | Dichloromethane | NaBH(OAc)₃ | - | 25 | 8 | 85 |

This table is illustrative and based on typical conditions for similar reactions.

Purification Techniques for Synthesized this compound

After synthesis, purification of this compound is necessary to remove unreacted starting materials, byproducts, and catalyst residues. Common purification techniques for aniline derivatives include distillation and column chromatography.

For this compound, which is a liquid at room temperature, distillation under reduced pressure is a viable method for separation from less volatile impurities. A patent for the preparation of 2,6-difluoroaniline mentions the use of distillation to separate isomers with different boiling points, a technique that would be applicable here. google.com

Column chromatography is another powerful purification method. In the synthesis of analogous N-alkylated anilines, silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) as the eluent has proven effective. jocpr.com The choice of eluent composition is critical for achieving good separation.

A general procedure for purification would involve:

Filtration: To remove solid catalysts like Pd/C.

Extraction: To separate the product from the aqueous phase if a water-based solvent system is used. The organic layer is then dried over an anhydrous salt like sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure.

Final Purification: The crude product is then purified by either vacuum distillation or column chromatography.

The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-difluoroaniline |

| Acetaldehyde |

| N-ethyl-2,6-diethylaniline |

| Palladium on carbon (Pd/C) |

| Ammonium formate |

| Sodium carbonate |

| Dimethyl sulfoxide (DMSO) |

| 2-propanol |

| Methanol |

| Ethanol |

| Dichloromethane |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |

| Ethyl acetate |

| Cyclohexane |

Chemical Reactivity and Transformation of N Ethyl 2,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions of the Difluorobenzene Ring

The benzene (B151609) ring of N-ethyl-2,6-difluoroaniline is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The regioselectivity and rate of these reactions are governed by the combined electronic and steric effects of the ethylamino (-NHCH₂CH₃) group and the two fluorine atoms.

The ethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the π-system of the ring, stabilizing the carbocation intermediate (the arenium ion). This effect preferentially directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect). However, like other halogens, they possess lone pairs that can be donated to the ring (resonance effect), making them ortho-, para-directors.

In this compound, the powerful activating and directing effect of the ethylamino group dominates over the deactivating effect of the fluorine atoms. The substitution pattern is therefore primarily determined by the ethylamino group.

Positional Reactivity :

Ortho-positions (C3, C5) : These positions are ortho to the ethylamino group but meta to one fluorine and ortho to the other. They are sterically hindered by the adjacent fluorine atoms and the ethyl group on the nitrogen.

Para-position (C4) : This position is para to the strongly activating ethylamino group and meta to both deactivating fluorine atoms. It is the most electronically activated and sterically accessible position for electrophilic attack.

Consequently, electrophilic substitution on this compound is strongly predicted to occur at the C4 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-Ethyl-2,6-difluoro-4-nitroaniline |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-N-ethyl-2,6-difluoroaniline |

| Sulfonation | Fuming H₂SO₄ | 4-(Ethylamino)-3,5-difluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-(Ethylamino)-3,5-difluorophenyl)alkan-1-one |

Nucleophilic Substitution Reactions Involving the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a nucleophilic center. It can react with a variety of electrophiles in nucleophilic substitution or addition reactions.

N-Acylation : The nitrogen can readily attack acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often used as a method to protect the amino group during other synthetic transformations.

N-Alkylation : Further alkylation of the secondary amine nitrogen is possible, though it can be challenging due to the steric hindrance imposed by the two ortho-fluorine atoms. Photochemical methods have been shown to be effective for the N-alkylation of sterically hindered anilines like 2,6-difluoroaniline (B139000) with reagents such as ethyl difluoroiodoacetate. acs.org For instance, a similar reaction with this compound could yield a tertiary amine. Reductive amination, reacting the parent 2,6-difluoroaniline with an aldehyde in the presence of a reducing agent, is another common method for N-alkylation. jocpr.com

Table 2: Examples of Nucleophilic Reactions at the Aniline Nitrogen

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| N-Acylation | Acetyl chloride | N-Aryl-N-ethylacetamide |

| N-Alkylation | Benzyl bromide | N-Benzyl-N-ethyl-2,6-difluoroaniline |

| N-Difluoroalkylation | Ethyl difluoroiodoacetate | N-Aryl-N-ethyl-difluoroacetate derivative |

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the functionalization of fluoroaromatics via C-F bond activation is a field of intensive research due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals.

Transition metals are often employed to facilitate the cleavage of the inert C-F bond. mdpi.com These processes typically proceed through several mechanisms:

Oxidative Addition : A low-valent transition metal complex (e.g., Ni(0), Pd(0)) can insert into the C-F bond, forming an aryl-metal-fluoride complex. This is often the rate-determining step and is more challenging for C-F bonds compared to C-Cl or C-Br bonds.

β-Fluorine Elimination : This process involves an organometallic intermediate where a fluorine atom is positioned beta to the metal center, which can then be eliminated. nih.govx-mol.com

σ-Bond Metathesis : This involves a concerted bond-breaking and bond-forming process without a change in the oxidation state of the metal.

Recent studies have demonstrated the defluorosilylation of aryl fluorides using silylboronates, which can proceed with or without a nickel catalyst, offering a pathway to replace fluorine with a silyl (B83357) group. frontiersin.org Such methodologies could potentially be applied to this compound to achieve selective C-F bond functionalization.

Defluoroamination is a specific type of C-F activation where a C-F bond is directly replaced by a C-N bond. This transformation is highly valuable for synthesizing complex amines from readily available fluoroarenes. Research has shown that a zinc amide catalyst can effectively achieve the defluoroamination of various fluoroarenes with a wide range of nitrogen-based nucleophiles, including primary and secondary amines, indoles, and amides. researchgate.netnih.govresearchgate.net This protocol operates under mild conditions and demonstrates high functional group tolerance, making it a promising strategy for the transformation of this compound. researchgate.netnih.gov Such a reaction could be used to introduce an additional amino group in place of a fluorine atom, leading to substituted phenylenediamine derivatives.

Derivatization Chemistry of this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatization can be achieved by modifying the aromatic ring (as discussed in section 3.1), reacting at the nitrogen atom (section 3.2), or by displacing a fluorine atom (section 3.3).

The synthesis of analogues involves building upon the core this compound structure. The parent compound, 2,6-difluoroaniline, is a known intermediate in the synthesis of various biologically active compounds, including herbicides and kinase inhibitors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These complex syntheses often involve multi-step sequences where the aniline nitrogen participates in heterocycle formation or acts as a nucleophile to connect to another molecular fragment.

For example, analogues can be prepared through:

Condensation Reactions : The nucleophilic nitrogen can participate in condensation reactions with bifunctional reagents to form heterocyclic structures.

Cross-Coupling Reactions : Following electrophilic substitution (e.g., bromination at the C4 position), the resulting aryl halide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, generating a wide array of substituted analogues.

Formation of Nitrogen-Containing Heterocycles from this compound

This compound serves as a key precursor in the synthesis of complex nitrogen-containing heterocyclic compounds, particularly quinolones. The construction of the quinolone scaffold from this aniline derivative is effectively achieved through a well-established synthetic pathway known as the Gould-Jacobs reaction. This process involves a two-step sequence: an initial condensation reaction followed by a thermally induced cyclization.

The first step involves the reaction of this compound with diethyl ethoxymethylenemalonate (EMME). In this reaction, the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group of EMME. This leads to the displacement of the ethoxy group and the formation of an intermediate, ethyl 3-((N-ethyl-2,6-difluoroanilino)methylene)-2,4-dioxopentanoate.

The subsequent and crucial step is the thermal cyclization of this intermediate. This intramolecular cyclization is typically carried out at high temperatures in a high-boiling point solvent, such as diphenyl ether. The reaction proceeds via an electrocyclic mechanism, where the aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinolone ring system and the elimination of ethanol (B145695). This process results in the formation of ethyl 1-ethyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The fluorine atoms at the 5- and 7-positions of the resulting quinolone originate from the 2- and 6-positions of the parent this compound.

This synthetic route is a fundamental method for accessing fluorinated quinolone derivatives, which are an important class of compounds in medicinal chemistry. The general scheme for this transformation is outlined below.

Table 1: Synthesis of Ethyl 1-ethyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Diethyl ethoxymethylenemalonate | Heat | Ethyl 3-((N-ethyl-2,6-difluoroanilino)methylene)-2,4-dioxopentanoate |

| 2 | Ethyl 3-((N-ethyl-2,6-difluoroanilino)methylene)-2,4-dioxopentanoate | High temperature (e.g., in diphenyl ether) | Ethyl 1-ethyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Advanced Spectroscopic Characterization Methods for N Ethyl 2,6 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-ethyl-2,6-difluoroaniline. Through the analysis of ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl group (a quartet for the methylene -CH₂- group and a triplet for the methyl -CH₃- group). The coupling of the aromatic protons with the adjacent fluorine atoms would result in complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atoms and the electron-donating ethylamino group. Ortho-substitution on an aniline (B41778) ring is known to decrease the electron-donor properties of the amino group, which can be observed in the chemical shifts of the aromatic carbons mdpi.com.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity within the ethyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is crucial for establishing the connection of the ethyl group to the nitrogen atom and the nitrogen to the difluorinated aromatic ring.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) | Rationale |

|---|---|---|---|---|

| -CH₃ | ¹H | ~1.2 | Triplet (t), J ≈ 7 Hz | Coupling to adjacent -CH₂- group. |

| -CH₂- | ¹H | ~3.1 | Quartet (q), J ≈ 7 Hz | Coupling to adjacent -CH₃- group. |

| N-H | ¹H | ~3.5-4.5 | Broad singlet (br s) | Exchangeable proton, may show coupling to -CH₂- protons. |

| Aromatic H (meta) | ¹H | ~6.6-6.8 | Multiplet (m) | Coupling to para proton and fluorine atoms. |

| Aromatic H (para) | ¹H | ~6.9-7.1 | Multiplet (m) | Coupling to two meta protons. |

| -CH₃ | ¹³C | ~15 | - | Typical range for an ethyl group methyl carbon. |

| -CH₂- | ¹³C | ~40 | - | Typical range for an ethyl group methylene carbon attached to nitrogen. |

| Aromatic C (meta) | ¹³C | ~112 | Doublet (d) | Two-bond coupling to fluorine (²JC-F). |

| Aromatic C (para) | ¹³C | ~124 | Triplet (t) | Three-bond coupling to two fluorine atoms (³JC-F). |

| Aromatic C-N | ¹³C | ~128 | Triplet (t) | Two-bond coupling to two fluorine atoms (²JC-F). |

| Aromatic C-F | ¹³C | ~155 | Doublet of triplets (dt) | Large one-bond C-F coupling (¹JC-F) and smaller couplings to other ring atoms. |

Vibrational Spectroscopy Techniques (FT-IR, Raman) in Molecular Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and confirming molecular structure.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key functional groups in this compound have characteristic absorption bands. For instance, the N-H stretching vibration appears as a distinct band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹. The most characteristic vibrations for this molecule are the C-F stretching modes, which are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. For this compound, the symmetric stretching of the aromatic ring and the C-F bonds would be prominent in the Raman spectrum.

The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, as some modes may be active in one technique but inactive or weak in the other. biointerfaceresearch.comresearchgate.netscialert.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium-Weak |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| C-F Bending | < 600 | Medium | Medium |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information from its fragmentation pattern.

For this compound (molecular weight: 157.16 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 157. The presence of two fluorine atoms would give this peak a characteristic isotopic pattern. The primary fragmentation pathway would likely involve the loss of the ethyl group or a part of it. A significant fragment would be expected at m/z = 128, corresponding to the loss of an ethyl radical (•CH₂CH₃). Another common fragmentation for N-alkylanilines is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z = 142. The base peak in the spectrum of the parent compound, 2,6-difluoroaniline (B139000), is the molecular ion at m/z = 129. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula and confirming the identity of the compound with high confidence.

| m/z | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 157 | Molecular Ion [M]⁺ | [C₈H₉F₂N]⁺ |

| 142 | [M - CH₃]⁺ | [C₇H₆F₂N]⁺ |

| 128 | [M - C₂H₅]⁺ | [C₆H₄F₂N]⁺ |

| 101 | [C₆H₄F₂N - HCN]⁺ | [C₅H₃F₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an aniline derivative is dominated by π→π* transitions associated with the benzene (B151609) ring.

For this compound, the spectrum is expected to show absorption bands in the ultraviolet range. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The ethylamino group (-NHCH₂CH₃) is an auxochrome that typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Conversely, the electron-withdrawing fluorine atoms may cause a hypsochromic (blue) shift. The interplay of these electronic effects determines the final absorption profile. Studies on similar anilines show they can form electron donor-acceptor (EDA) complexes, which can be evidenced by a significant bathochromic shift in the UV-Vis spectrum when mixed with an acceptor molecule. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. nih.gov These methods are essential for analyzing this compound in complex matrices, such as reaction mixtures or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS can be used to confirm the identity of the compound by matching its retention time and mass spectrum with that of a known standard. epa.govmdpi.com It is also highly effective for assessing the purity of a sample by detecting and identifying any minor impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally labile. nih.govresearchgate.net The compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly useful for analyzing reaction progress and identifying byproducts in the synthesis of this compound. The technique's high sensitivity allows for the detection of trace amounts of the compound. nih.govekb.eg Different ionization techniques, such as electrospray ionization (ESI), are used to generate ions from the eluting compounds for MS analysis.

Computational and Theoretical Investigations of N Ethyl 2,6 Difluoroaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies available in the current body of scientific literature that focus on the electronic structure and reactivity of N-ethyl-2,6-difluoroaniline. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

For related compounds, such as other substituted anilines, DFT has been employed to calculate properties like frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity, and to map electron density distributions to identify electrophilic and nucleophilic sites. Such analyses for this compound remain to be published.

Quantum Chemical Calculations of Molecular Geometry and Energetics

Specific quantum chemical calculations detailing the optimized molecular geometry and energetics of this compound are not found in published research. These calculations typically involve finding the lowest energy conformation of a molecule by optimizing bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total energy, enthalpy of formation, and conformational energy differences, are also determined. While these calculations are foundational, they have not been specifically reported for this compound.

Reaction Mechanism Predictions through Computational Modeling

No computational studies predicting or elucidating the reaction mechanisms involving this compound are available. Computational modeling is a vital tool for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing deep insight into how chemical reactions occur. Research on topics such as its synthesis, degradation, or participation in further chemical transformations from a computational standpoint has not been published.

Spectroscopic Parameter Simulations and Validation

There is no available research that reports on the simulation and validation of spectroscopic parameters for this compound. Theoretical calculations are often used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra are then compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For this compound, such comparative studies have not been documented in the literature.

Molecular Dynamics Simulations of this compound Interactions

Specific molecular dynamics (MD) simulations investigating the intermolecular interactions of this compound with other molecules or in bulk phases have not been published. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into properties like solvation, diffusion, and interactions with biological macromolecules or material surfaces. This area remains unexplored for this compound.

Applications of N Ethyl 2,6 Difluoroaniline in Synthetic Chemistry and Materials Science

N-Ethyl-2,6-difluoroaniline as a Versatile Intermediate in Organic Synthesis

The strategic placement of fluorine atoms and the ethylated amine function imparts specific physicochemical properties that are highly sought after in the synthesis of complex organic structures. Fluorinated building blocks, in general, are known to enhance thermal stability compared to their non-fluorinated equivalents. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13800-03-8 |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

| Purity | 95% |

Data sourced from CHIRALEN. chiralen.com

This compound serves as a fundamental building block for constructing larger, more complex fluorinated molecules. The incorporation of fluorine atoms or fluorinated groups into organic molecules is a widely used strategy to modulate their physical and chemical properties, including stability, reactivity, lipophilicity, and acidity, often with minimal steric disruption. sigmaaldrich.comossila.com The unique electronic and steric properties of fluorine can enhance the lipophilicity, metabolic stability, and bioavailability of target compounds, making fluorinated building blocks particularly interesting in drug design. mdpi.com

The difluorinated phenyl ring of this compound provides a robust scaffold that can be further functionalized. The presence of fluorine, a highly electronegative atom, creates strong carbon-fluorine bonds and alters the electron distribution of the aromatic ring, which can influence reaction outcomes and the properties of the final product. ossila.com This makes it a desirable starting material for synthesizing molecules where controlled electronic character and metabolic resistance are crucial. sigmaaldrich.combeilstein-journals.org

Beyond its role as a structural component, this compound functions as a key precursor in multi-step synthetic pathways leading to advanced chemical entities. Its utility has been demonstrated in the development of molecules with specific biological activities. For example, it is cited as an intermediate in the synthesis of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR). chiralen.com Furthermore, it has been used in the creation of cell-permeant inhibitors of viral cysteine proteases, highlighting its importance in medicinal chemistry research. chiralen.com

Role in the Synthesis of Specialty Chemicals (excluding specific product details)

This compound is an important intermediate in the production of various specialty chemicals. Its derivatives are found in sectors such as agrochemicals and pharmaceuticals. For instance, the compound is a known precursor for molecules possessing insecticidal properties. chiralen.com The introduction of fluorine into agrochemicals can have a dramatic effect on their biological activity. ossila.com The unique properties conferred by the difluoroaniline core contribute to the efficacy and stability of the final active ingredients in these specialized applications. sigmaaldrich.comchiralen.com

Table 2: Documented Applications of this compound as a Synthetic Intermediate

| Application Area | Role of this compound |

|---|---|

| Pharmaceuticals | Precursor for modulators of the cystic fibrosis transmembrane conductance regulator. chiralen.com |

| Pharmaceuticals | Intermediate in the synthesis of cell-permeant inhibitors of viral cysteine proteases. chiralen.com |

| Agrochemicals | Intermediate for molecules with insecticidal utility. chiralen.com |

Development of this compound-Derived Ligands and Catalysts

In the field of catalysis, aniline (B41778) derivatives are frequently employed as precursors for the synthesis of ligands that coordinate with transition metals to form catalysts. The electronic and steric properties of the ligand are critical for the performance and stability of the resulting catalyst. Aniline-based structures are foundational to various ligand classes, including those used in late transition metal salicylaldimine catalysts for olefin polymerization. researchgate.net

Analytical Method Development for N Ethyl 2,6 Difluoroaniline

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of N-ethyl-2,6-difluoroaniline from reaction mixtures, intermediates, and final products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of aniline (B41778) derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC method would utilize a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer is important to control the ionization state of the aniline nitrogen, ensuring reproducible retention times and good peak shapes. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. For more sensitive and specific detection, an electrochemical detector can be employed, which is particularly effective for electrochemically active compounds like anilines. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) Techniques and Derivatization Strategies

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The compound is typically analyzed using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5 or HP-5MS). nih.gov

The sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. A programmed temperature gradient is often used to ensure efficient separation of the analyte from any impurities with different boiling points. bibliotekanauki.pl A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing molecules like anilines. epa.gov

While this compound is sufficiently volatile for GC analysis, primary and secondary amines can sometimes exhibit peak tailing due to interactions with the stationary phase. In such cases, derivatization can be employed. This involves chemically modifying the amine group, for instance, through acylation, to create a less polar and more volatile derivative with improved chromatographic behavior.

Table 2: Typical GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | FID or NPD at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table is interactive. You can sort and filter the data.

Advanced Detection Techniques in Analytical Systems

For unambiguous identification and trace-level quantification, chromatography systems are often coupled with advanced detectors. Mass Spectrometry (MS) is the most powerful and widely used of these techniques.

When coupled with GC (GC-MS) or HPLC (LC-MS), a mass spectrometer separates and detects ions based on their mass-to-charge ratio. This provides molecular weight information and characteristic fragmentation patterns, which act as a chemical fingerprint for this compound, allowing for its definitive identification even in complex matrices. The mass spectrum for the related compound 2,6-difluoroaniline (B139000) shows a prominent molecular ion peak, which is a common characteristic for aromatic compounds. nist.govnist.gov For highly complex samples or when very low detection limits are required, tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, primarily used for structural elucidation of the synthesized compound and its impurities. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of this compound. pitt.edumdpi.com

Purity Assessment Methodologies

The purity of this compound is a critical parameter and is typically assessed using a combination of methods.

Chromatographic Purity: The most common method for determining purity is through HPLC or GC analysis. google.comtcichemicals.com By separating the main compound from all detectable impurities, the purity can be calculated based on the relative peak areas. The area percentage of the this compound peak relative to the total area of all peaks in the chromatogram gives the purity value. For instance, commercial suppliers often specify a purity of >98.0% as determined by GC. tcichemicals.com

Spectroscopic Analysis: Techniques like NMR and MS are used to confirm the identity of the main peak and to identify the structure of any significant impurities. This ensures that the measured impurities are not, for example, isomers or structurally related compounds.

Thin-Layer Chromatography (TLC): During the synthesis process, TLC is often used as a rapid and simple method to monitor the progress of the chemical reaction and to get a qualitative assessment of the product's purity before undertaking more rigorous analysis. jocpr.com

By employing these complementary analytical techniques, a comprehensive profile of this compound can be established, ensuring its quality and suitability for its intended use.

Environmental and Green Chemistry Perspectives of N Ethyl 2,6 Difluoroaniline

Biodegradation Pathways and Mechanisms of Related Difluoroanilines

While specific studies on the biodegradation of N-ethyl-2,6-difluoroaniline are not extensively documented, research on structurally similar difluoroanilines provides insight into potential metabolic pathways. Halogenated anilines are generally considered persistent environmental contaminants due to the strength of the carbon-halogen bond and the stability of the aromatic ring. ekb.eg However, certain microorganisms have evolved enzymatic systems capable of degrading these compounds. nih.gov

Studies on compounds like 3,4-difluoroaniline (B56902) and 2,4-difluoroaniline (B146603) have shown that microbial degradation is possible, typically initiating with an attack on the aromatic ring. The general mechanism involves several key steps:

Initial Oxygenation: The process is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form fluorinated catechols. This step is crucial as it destabilizes the aromatic system, making it susceptible to cleavage.

Dehalogenation: The removal of fluorine atoms (dehalogenation) can occur at different stages. It is a critical step in detoxification, as the C-F bond is strong and its cleavage is often the rate-limiting step.

Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by other dioxygenases. This can occur via ortho- or meta-cleavage pathways, breaking open the ring structure to form aliphatic intermediates. nih.gov

Metabolism: The resulting aliphatic compounds are then channeled into central metabolic pathways, such as the Krebs cycle, where they can be used as carbon and energy sources by the microorganism.

Research has demonstrated that the degree and position of fluorine substitution significantly affect the rate of biodegradation. For instance, an increase in the number of fluorine substituents on the aniline (B41778) ring generally leads to a longer time required for microbial cultures to acclimate and degrade the compound.

Below is a summary of findings from studies on related fluoroanilines:

| Compound | Degrading Microorganism | Key Enzymatic Step | Metabolic Pathway |

| 3,4-Difluoroaniline | Pseudomonas fluorescens | Catechol 1,2-dioxygenase | Hydroxylation, Dehalogenation, Ring Cleavage |

| 2,4-Difluoroaniline | Mixed Bacterial Culture | Not specified | Meta-cleavage pathway suggested |

| 4-Fluoroaniline | Mixed Bacterial Culture | Not specified | Meta-cleavage pathway suggested |

These pathways suggest that the biodegradation of this compound would likely proceed through initial hydroxylation of the difluorophenyl ring, followed by enzymatic ring cleavage. The N-ethyl group may be cleaved either before or after the degradation of the aromatic ring.

Sustainable Synthesis and Process Chemistry for this compound

The development of green and sustainable synthetic routes is a core objective of modern process chemistry. For this compound, a sustainable approach can be conceptualized in two main stages: the green synthesis of its precursor, 2,6-difluoroaniline (B139000), followed by an environmentally benign N-ethylation step.

Green Synthesis of 2,6-Difluoroaniline:

Traditional methods for producing anilines can involve harsh reagents and generate significant waste. A patented green production method for 2,6-difluoroaniline utilizes the Hofmann degradation reaction with significant process improvements. patsnap.com The synthesis starts with 2,6-difluorobenzamide (B103285) and uses sodium hypochlorite (B82951) as the reagent. patsnap.com

Key sustainable features of this process include:

Process Control: The reaction avoids the violent exothermic nature of traditional Hofmann degradations by feeding reactants in a controlled manner. patsnap.com

Waste Reduction: The product is separated rapidly from the high-temperature reaction system via steam distillation. This minimizes the formation of impurities and allows for the direct reuse of the water phase from the distillate, significantly reducing wastewater discharge. patsnap.com

High Purity and Yield: This method reportedly produces 2,6-difluoroaniline with a purity greater than 99.9% and a yield of over 90%. patsnap.com

Sustainable N-Ethylation:

Once 2,6-difluoroaniline is produced, the ethyl group can be introduced onto the nitrogen atom. A sustainable method for this step is reductive amination. This approach is considered environmentally benign compared to traditional alkylation with ethyl halides, which often use toxic reagents and produce salt waste.

A green reductive amination process, analogous to methods developed for similar compounds like N-ethyl-2,6-diethylaniline, would involve reacting 2,6-difluoroaniline with an ethylating agent like acetaldehyde (B116499) in the presence of a reusable catalyst. jocpr.comresearchgate.net

| Step | Reaction | Reagents | Catalyst | Solvent | Green Chemistry Principle |

| 1 | Hofmann Degradation | 2,6-Difluorobenzamide, Sodium Hypochlorite, Sodium Hydroxide | None | Water | Waste Prevention, Safer Solvents, Energy Efficiency patsnap.com |

| 2 | Reductive Amination | 2,6-Difluoroaniline, Acetaldehyde | Palladium on Carbon (Pd/C) | Aqueous Isopropanol | Catalysis, Atom Economy, Safer Solvents jocpr.comresearchgate.net |

This two-stage process represents a viable, sustainable pathway to this compound that minimizes waste, avoids harsh conditions, and utilizes catalytic methods.

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its movement and transformation in air, water, and soil. nih.gov While specific experimental studies on this compound are limited, its behavior can be predicted based on the physicochemical properties of its parent compound, 2,6-difluoroaniline, and general principles governing halogenated aromatic compounds.

Key transport processes include advection (movement with the flow of water or air), dispersion, and diffusion. nih.gov The persistence and partitioning of the compound are influenced by its chemical properties.

Physicochemical Properties of 2,6-Difluoroaniline (Precursor):

| Property | Value | Implication for Environmental Fate & Transport |

| Molecular Weight | 129.11 g/mol nih.gov | Influences diffusion and volatility. |

| Boiling Point | 51-52 °C at 15 mmHg sigmaaldrich.com | Suggests moderate volatility. |

| Density | 1.199 g/mL at 25 °C sigmaaldrich.com | Denser than water, suggesting it would sink in the aqueous phase if insoluble. |

| Water Solubility | Log10ws = -1.77 (mol/L) chemeo.com | Low water solubility suggests a tendency to partition from water to other phases. |

| Octanol/Water Partition Coefficient (LogP) | 1.547 chemeo.com | A moderate LogP value indicates a potential to adsorb to organic matter in soil and sediment, reducing its mobility in water. It also suggests a possibility for bioaccumulation. |

Inferred Environmental Behavior:

Transport in Soil: Due to its moderate LogP and low water solubility, this compound is expected to exhibit limited mobility in soil. It would likely adsorb to soil organic carbon, which would retard its movement towards groundwater. Leaching would be more significant in soils with low organic matter content.

Transport in Water: If released into an aquatic environment, the compound's density and low solubility suggest it would likely partition from the water column to sediment. sigmaaldrich.com Its moderate potential for volatilization means some transfer from water to the atmosphere could occur.

Transport in Air: While not highly volatile, the compound could enter the atmosphere through industrial emissions or volatilization from soil or water surfaces. Once airborne, it could be transported over distances before being redeposited via wet or dry deposition.

Future Research Directions and Emerging Trends for N Ethyl 2,6 Difluoroaniline

Catalytic Approaches in N-Ethyl-2,6-difluoroaniline Transformations

Future research into this compound transformations is increasingly focused on the development of sophisticated catalytic systems to enhance efficiency, selectivity, and sustainability. While traditionally used as an intermediate, direct catalytic functionalization of the this compound molecule is a promising frontier. Research is trending towards borrowing hydrogen or hydrogen autotransfer methodologies, which allow for the N-alkylation of amines using alcohols with high atom economy, producing only water as a byproduct. researchgate.net The application of these methods could enable the further elaboration of the ethyl group on this compound.

Catalysts based on first-row transition metals are particularly attractive due to their low cost and abundance. researchgate.net Additionally, photocatalytic methods, which operate under mild, visible-light-induced conditions, represent an eco-friendly approach for N-alkylation and other transformations, avoiding the need for metals, bases, or ligands. nih.gov The exploration of iridium nanocatalysts and other noble metal complexes, which have shown high efficiency in related aniline (B41778) alkylations, could also be extended to transformations involving this compound. researchgate.net These advanced catalytic strategies are expected to provide novel pathways for creating more complex derivatives.

| Catalytic Approach | Potential Transformation | Key Advantages | Reference |

|---|---|---|---|

| Hydrogen Borrowing Catalysis (e.g., Iridium-based) | Further N-alkylation with alcohols | High atom economy; water as the only byproduct | researchgate.net |

| Visible-Light Photocatalysis | N-alkylation; C-H functionalization | Mild conditions; metal- and base-free | nih.gov |

| First-Row Transition Metal Catalysis (e.g., Iron-based) | N- and C-alkylation | Low cost; abundant metals | researchgate.net |

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The synthetic utility of this compound is currently established through its use as an intermediate in the synthesis of bioactive molecules. Patent literature indicates its role in the creation of cell-permeant inhibitors of viral cysteine proteases, molecules with insecticidal properties, and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). unison.mx These applications underscore its value as a scaffold for introducing the 2,6-difluorophenyl moiety into larger, more complex structures.

Future research is expected to move beyond its role as a simple building block to explore novel reactivity patterns. For instance, photoinduced methods could be developed for the direct difluoroalkylation of the aromatic ring of this compound, a transformation that has been demonstrated on related aniline derivatives. acs.org Such a reaction would allow for the direct installation of fluorinated alkyl chains, which are valuable motifs in medicinal chemistry. Furthermore, exploring deoxyfluorination strategies on derivatives of this compound could provide new routes to other selectively fluorinated aromatic amines. acs.org The development of these and other new transformations will significantly expand the synthetic toolbox available to chemists working with this compound.

Advanced Materials Development from this compound Scaffolds

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, a feature that is highly desirable in materials science. researchgate.net Fluorinated aromatic amines, such as the parent compound 2,6-difluoroaniline (B139000), are valuable precursors for high-performance materials. nbinno.com Research has shown that polymers can be synthesized from difluoroaniline monomers, and the position of the fluorine atoms influences the resulting polymer's thermal and electroconductivity properties. unison.mx

Extrapolating from these findings, this compound represents a promising, yet largely unexplored, building block for advanced materials. The presence of the difluoro-substituted ring can impart enhanced thermal stability, chemical resistance, and specific optical properties. nbinno.com Future research could focus on using this compound as a monomer or additive in the creation of fluorinated polymers. chemimpex.com Such materials could find applications in organic electronics, where fluorination is used to lower orbital energy levels (HOMO/LUMO), facilitate electron injection, and improve charge carrier mobility. rsc.org The development of novel polymers, specialty dyes, and other functional materials from this compound scaffolds is a key area for future investigation. nbinno.comchemimpex.com

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Properties and Reactivity

The drug discovery and material science fields are increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate development and reduce costs. These computational tools are adept at predicting a wide range of molecular properties, from physicochemical characteristics to biological activity and toxicity. rsc.orgacs.org For a molecule like this compound and its derivatives, AI/ML models offer a powerful approach to rapidly screen virtual compounds and prioritize synthetic efforts.

Future research will likely involve the development of predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound-based compounds. acs.org By training algorithms on large datasets of existing molecules, it is possible to predict parameters such as plasma protein binding, metabolic stability, and potential for organ-specific toxicity, such as drug-induced kidney injury. acs.orgresearchgate.net This in-silico screening can guide the design of safer and more effective drug candidates. researchgate.net Similarly, ML can be used to predict the material properties of polymers derived from this scaffold, helping to identify structures with desired thermal, electronic, or optical characteristics before undertaking laborious and expensive synthesis. rsc.org

| Property Category | Specific Parameter | Application Area | Reference |

|---|---|---|---|

| Pharmacokinetics (ADME) | Intestinal absorption, Blood-brain barrier penetration, Metabolic clearance | Drug Discovery | acs.org |

| Toxicity | Hepatotoxicity, Cardiotoxicity, Nephrotoxicity | Drug Discovery & Safety Assessment | rsc.orgresearchgate.net |

| Material Properties | Thermal stability, Electron affinity, Charge carrier mobility | Advanced Materials, Organic Electronics | rsc.org |

| Chemical Reactivity | Reaction outcome prediction, Catalyst performance | Synthetic Chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.